N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
“N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, while the planar quinoline ring could engage in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and quinoline rings. The nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions, while the quinoline ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility in water, while the quinoline ring could increase its stability .Scientific Research Applications
Dopamine Receptor Ligands
- Research has explored the synthesis and characterization of compounds structurally related to aripiprazole, an atypical antipsychotic and antidepressant. These compounds, including N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, have been evaluated for their affinity at D₂-like dopamine receptors, showing potential as partial agonists at both D₂ and D₃ receptor subtypes (Vangveravong et al., 2011).
Antimicrobial Activities
- Some derivatives have been synthesized and screened for their antimicrobial activities. Novel compounds structurally related to the mentioned chemical have shown moderate to good activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).
Fluorescent Ligands for Human Receptors
- Compounds with structures related to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide have been synthesized as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These show very high to moderate receptor affinity and have been evaluated for their ability to visualize receptors in cell models (Lacivita et al., 2009).
HIV-1 Transcription Inhibition
- Piperazinyloxoquinoline derivatives, related to the specified compound, have been found to be potent and selective inhibitors of HIV-1 replication in both acutely and chronically infected cells, representing a novel approach to HIV-1 transcription inhibition (Baba et al., 1997).
Estrogen Receptor Binding and Anti-proliferative Activities
- Research has synthesized and evaluated pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and anti-proliferative activities against human breast cancer cell lines. This signifies their potential role in cancer therapy (Parveen et al., 2017).
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-18-17-23(21-5-3-4-6-22(21)27-18)28-25(32)24(31)26-11-12-29-13-15-30(16-14-29)19-7-9-20(33-2)10-8-19/h3-10,17H,11-16H2,1-2H3,(H,26,31)(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCVYBHMVDTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide |
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